

Molecular formula and weight of Cyclizine Lactate for experimental calculations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclizine Lactate

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An In-depth Technical Guide to Cyclizine Lactate for Experimental Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the molecular properties of **Cyclizine Lactate**, crucial for accurate experimental design and calculations. It includes a detailed breakdown of its molecular formula and weight, a sample experimental protocol for assessing its anti-inflammatory activity, and a visualization of its primary mechanism of action.

Core Molecular and Physical Data

Cyclizine Lactate is the salt formed from cyclizine, a piperazine-derivative H1 histamine receptor antagonist, and lactic acid.^[1] This salt form enhances the solubility of cyclizine, which is otherwise practically insoluble in water.^[1] The lactate formulation is commonly used for parenteral (intravenous or intramuscular) administration.

Quantitative data essential for preparing solutions, determining molarity, and performing stoichiometric calculations are summarized below.

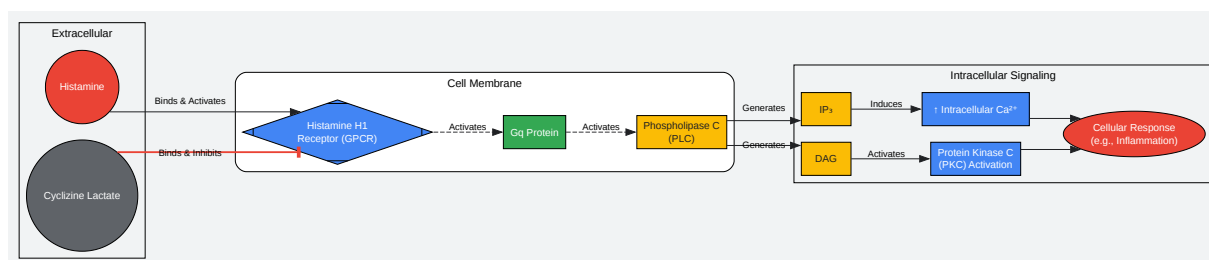
Compound	Molecular Formula	Molecular Weight (g/mol)	Notes
Cyclizine Lactate	$C_{21}H_{28}N_2O_3$	356.46	The active pharmaceutical ingredient as a 1:1 salt. [1]
Cyclizine (base)	$C_{18}H_{22}N_2$	266.38	The active moiety responsible for H1 receptor antagonism.
Lactic Acid	$C_3H_6O_3$	90.08	The counter-ion that improves solubility.

Note: 50 mg of **cyclizine lactate** is equivalent to approximately 37.4 mg of cyclizine base.[\[1\]](#)

Mechanism of Action: H1 Receptor Antagonism

Cyclizine functions as a first-generation H1-antihistamine. It acts as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to this receptor typically activates the Gq alpha subunit, initiating a signaling cascade that involves phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP_3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This pathway is central to allergic and inflammatory responses.

Cyclizine competitively blocks the H1 receptor, preventing histamine from binding and thereby inhibiting this downstream signaling cascade. This action suppresses the physiological effects of histamine, such as vasodilation, increased vascular permeability, and bronchoconstriction, which underlies its antiemetic and anti-allergic properties.



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Caption: Antagonistic action of **Cyclizine Lactate** on the H1 histamine receptor signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

To quantify the potential anti-inflammatory effects of **Cyclizine Lactate** beyond its antihistaminic action, a nitric oxide (NO) production assay using a murine macrophage cell line (e.g., RAW 264.7) can be employed. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity.

Objective: To determine if **Cyclizine Lactate** inhibits lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.

Materials:

- RAW 264.7 macrophage cell line

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Cyclizine Lactate** (to be dissolved in sterile PBS or DMEM)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium Nitrite (NaNO_2) for standard curve
- 96-well cell culture plates
- Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm

Methodology:

- Cell Culture and Seeding:
 - Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified 5% CO_2 incubator.
 - Once confluent, harvest the cells and adjust the concentration to 5×10^5 cells/mL.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate (5×10^4 cells/well) and incubate for 24 hours to allow for adherence.
- Cell Treatment:
 - Prepare serial dilutions of **Cyclizine Lactate** in serum-free DMEM at various concentrations (e.g., 1 μM , 10 μM , 50 μM , 100 μM).
 - After the 24-hour incubation, remove the old medium from the wells.
 - Add 100 μL of the prepared **Cyclizine Lactate** dilutions to the respective wells.

- To induce inflammation, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
- Include the following controls:
 - Negative Control: Cells with medium only (no LPS or Cyclizine).
 - Positive Control: Cells with medium and LPS (1 µg/mL).
- Incubate the plate for another 24 hours.
- Nitrite Quantification (Griess Assay):
 - Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.
 - Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.
 - After the 24-hour treatment period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
 - Add 50 µL of the freshly prepared Griess Reagent to each well containing the supernatant and standards.
 - Incubate at room temperature for 10-15 minutes, protected from light.
 - Measure the absorbance at 550 nm using a microplate reader.
- Data Analysis:
 - Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
 - Determine the percentage of NO inhibition for each concentration of **Cyclizine Lactate** relative to the LPS-only positive control.

- It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

This guide provides the foundational data and a practical experimental framework for researchers working with **Cyclizine Lactate**. Accurate application of its molecular weight is paramount for reproducible and reliable results in experimental pharmacology and drug development.

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References

- 1. tga.gov.au [tga.gov.au]
- To cite this document: BenchChem. [Molecular formula and weight of Cyclizine Lactate for experimental calculations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209506#molecular-formula-and-weight-of-cyclizine-lactate-for-experimental-calculations]

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